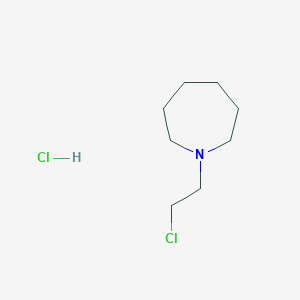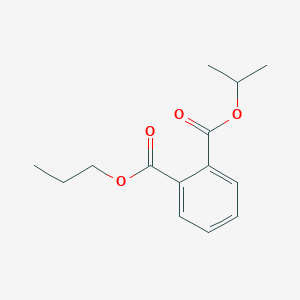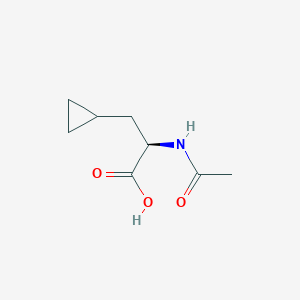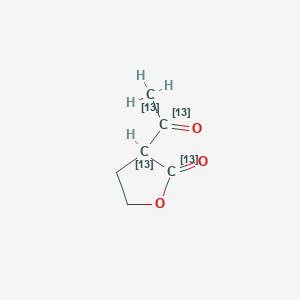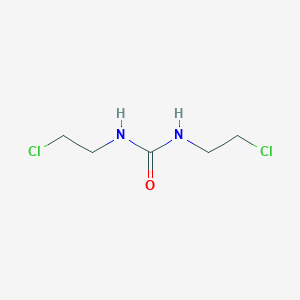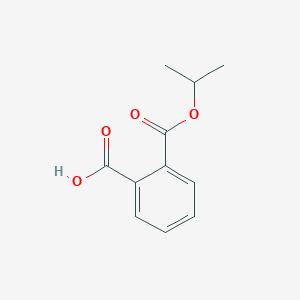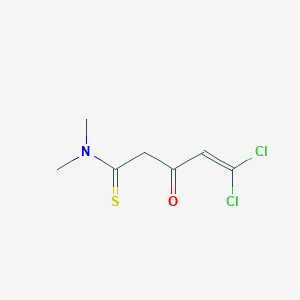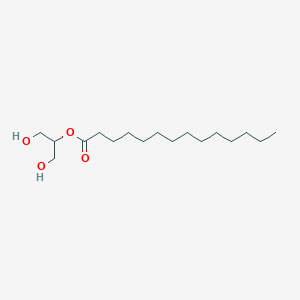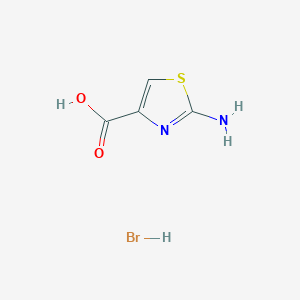
2-アミノチアゾール-4-カルボン酸臭化水素塩
概要
説明
2-Aminothiazole-4-carboxylic acid hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
科学的研究の応用
2-Aminothiazole-4-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
2-Aminothiazole-4-carboxylic acid hydrobromide (2-ATC) has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs) . MBLs are zinc-dependent enzymes that can hydrolyze all classes of β-lactam antibiotics, posing a significant threat to public health .
Mode of Action
The compound works by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This allows 2-ATC to bind to the active sites of MBLs, inhibiting their activity and preventing the hydrolysis of β-lactam antibiotics .
Biochemical Pathways
By inhibiting MBLs, 2-ATC can potentially restore the effectiveness of these antibiotics against resistant bacterial strains .
Result of Action
The primary result of 2-ATC’s action is the inhibition of MBLs, which can potentially restore the effectiveness of β-lactam antibiotics against resistant bacterial strains . This could have significant implications for the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains .
Safety and Hazards
将来の方向性
2-Aminothiazole-4-carboxylic acid is a reagent in the preparation of glycogen phosphorylase inhibitory active compounds in the treatment of diabetes . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
生化学分析
Biochemical Properties
2-Aminothiazole-4-carboxylic acid hydrobromide interacts with various enzymes and proteins. It has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .
Cellular Effects
It has been found to exhibit significant antibacterial and antifungal potential .
Molecular Mechanism
The molecular mechanism of action of 2-Aminothiazole-4-carboxylic acid hydrobromide involves binding interactions with biomolecules and changes in gene expression. It has been found to act as an antagonist against the target enzyme UDP-N-acetylmuramate/l-alanine ligase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazole-4-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring. The specific steps are as follows:
Starting Materials: Thiourea and α-haloketones.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The intermediate formed undergoes cyclization to yield 2-Aminothiazole-4-carboxylic acid.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of 2-Aminothiazole-4-carboxylic acid hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reaction conditions.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
2-Aminothiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Thiazolecarboxylic acid: Lacks the amino group but shares the thiazole ring structure.
2-Amino-4-methylthiazole: Contains a methyl group instead of a carboxylic acid.
Uniqueness
2-Aminothiazole-4-carboxylic acid hydrobromide is unique due to its combination of the amino group and carboxylic acid, which enhances its reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRNWHJFOOMUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584513 | |
| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112539-08-9 | |
| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-thiazolecarboxylic acid hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
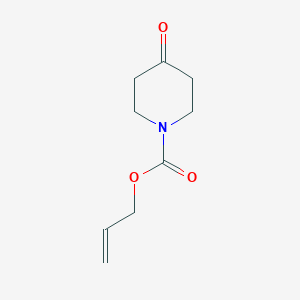
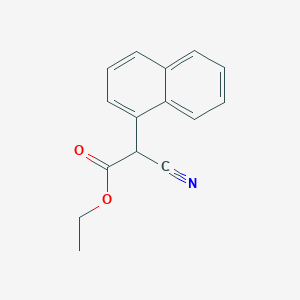

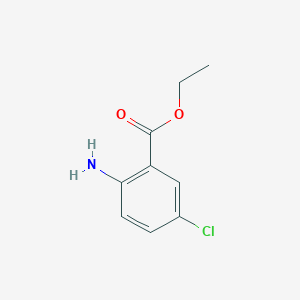
![1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone](/img/structure/B46934.png)
